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Compound of Interest

Compound Name: (1s,4s)-Menin-MLL inhibitor-23

Cat. No.: B12403111 Get Quote

A direct comparison of the efficacy of (1s,4s)-Menin-MLL inhibitor-23 with other menin

inhibitors is not possible at this time due to the lack of publicly available experimental data for

this specific compound. Our comprehensive search for efficacy data for (1s,4s)-Menin-MLL
inhibitor-23, also described as "Example 99A" in patent WO2017214367A1, did not yield any

quantitative biological data such as IC50 or in vivo activity.[1][2][3]

This guide, therefore, provides an objective comparison of several other prominent menin

inhibitors with available preclinical and clinical data: Revumenib (SNDX-5613), Ziftomenib (KO-

539), MI-3454, and VTP-50469. These inhibitors are currently under investigation for the

treatment of acute leukemias harboring MLL1 (KMT2A) rearrangements or NPM1 mutations.

Mechanism of Action: Disrupting the Menin-MLL
Interaction
Menin is a scaffold protein that plays a crucial role in the regulation of gene transcription. In the

context of MLL-rearranged (MLL-r) and NPM1-mutated acute leukemias, menin interacts with

the MLL1 fusion protein, a product of chromosomal translocation. This interaction is essential

for the recruitment of the MLL1 fusion protein complex to chromatin, leading to the upregulation

of leukemogenic genes such as HOXA9 and MEIS1.[4][5] These genes are critical for

maintaining the proliferation and survival of leukemia cells.

Menin inhibitors are small molecules designed to disrupt the protein-protein interaction

between menin and the MLL1 fusion protein. By binding to a pocket on menin that is critical for
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this interaction, these inhibitors prevent the recruitment of the MLL1 fusion protein to its target

genes. This leads to the downregulation of HOXA9 and MEIS1 expression, ultimately inducing

differentiation and apoptosis in leukemia cells.

Below is a diagram illustrating the signaling pathway targeted by menin inhibitors.
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Figure 1. Mechanism of action of menin inhibitors.
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The following tables summarize the available quantitative data for the selected menin

inhibitors. The data is primarily from in vitro studies on various MLL-rearranged leukemia cell

lines.

In Vitro Potency of Menin Inhibitors
Inhibitor Target Ki (nM) Cell Line

IC50 / GI50
(nM)

Citation(s)

Revumenib

(SNDX-5613)
Menin-MLL 0.149 MV-4-11 10-20 [6]

RS4;11 10-20 [6]

MOLM-13 10-20 [6]

KOPN-8 10-20 [6]

Ziftomenib

(KO-539)
Menin-MLL - MOLM-13 Low nM [7]

MV-4-11 Low nM [7]

OCI-AML2 Low nM [7]

OCI-AML3

(NPM1-

mutant)

Low nM [7]

MI-3454 Menin-MLL1 -
MV-4-11

(MLL-AF4)
7-27

MOLM-13

(MLL-AF9)
7-27

KOPN-8

(MLL-ENL)
7-27

VTP-50469 Menin-MLL 0.104 MV-4-11 10 [8][9]

MOLM-13 ~20

RS4;11 ~20
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IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values

represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition

constant) indicates the binding affinity of the inhibitor to its target.

In Vivo Efficacy of Menin Inhibitors
Inhibitor Animal Model Dosing Key Findings Citation(s)

MI-3454
MV-4-11

xenograft

100 mg/kg, p.o.,

b.i.d.

Induced

leukemia

regression and

significantly

prolonged

survival.

MLL-rearranged

PDX

100 mg/kg, p.o.,

b.i.d.

Induced

complete

remission or

blocked leukemia

progression.

VTP-50469
MLL-rearranged

ALL PDX

30-60 mg/kg,

p.o., b.i.d.

Dramatic

reduction of

leukemia burden

and long-term

disease-free

survival in some

models.

[5]

MLL-rearranged

AML PDX

30-60 mg/kg,

p.o., b.i.d.

Significant

reduction of

leukemia burden.

[5]

PDX (Patient-Derived Xenograft) models involve the implantation of human tumor tissue into

immunodeficient mice.
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Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are outlines of key experimental protocols used in the evaluation of menin

inhibitors.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at

a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of culture medium.[8]

Compound Treatment: Cells are treated with a serial dilution of the menin inhibitor or vehicle

control (DMSO) and incubated for a specified period (e.g., 72 hours) at 37°C in a humidified

5% CO2 atmosphere.[8]

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for an additional 2-4 hours.[10]

Formazan Solubilization: The formazan crystals are solubilized by adding 100 µL of a

solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.[10]

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and

IC50/GI50 values are determined by plotting the percentage of viability against the logarithm

of the inhibitor concentration.

In Vivo Xenograft Studies
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.

Protocol Outline:
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Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection

of human cells.

Cell Implantation: Leukemia cells (e.g., 5 x 10^6 MV-4-11 cells) are injected intravenously or

subcutaneously into the mice.[11]

Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly

using calipers. For disseminated leukemia models, disease progression is monitored by

bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for

the presence of human leukemic cells (hCD45+).[11]

Drug Administration: Once tumors are established or leukemia is detectable, mice are

randomized into treatment and control groups. The menin inhibitor is administered orally or

via another appropriate route at a specified dose and schedule.[5]

Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall

survival. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood

are often collected to assess leukemia burden.[5]

Below is a diagram illustrating a general experimental workflow for evaluating menin inhibitors.
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Figure 2. General workflow for menin inhibitor evaluation.

Conclusion
While a direct comparison with (1s,4s)-Menin-MLL inhibitor-23 is not feasible due to the

absence of public data, this guide provides a comparative overview of other key menin

inhibitors. Revumenib, Ziftomenib, MI-3454, and VTP-50469 all demonstrate potent in vitro

activity against MLL-rearranged leukemia cell lines and promising in vivo efficacy in preclinical
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models. The ongoing clinical trials for Revumenib and Ziftomenib will provide further insights

into the therapeutic potential of this class of inhibitors for patients with MLL-rearranged and

NPM1-mutated acute leukemias. Further disclosure of experimental data for emerging

compounds like (1s,4s)-Menin-MLL inhibitor-23 will be essential for a comprehensive

understanding of the therapeutic landscape of menin inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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